molecular formula C8H7BrO2 B113158 3-Bromo-2-methoxybenzaldehyde CAS No. 88275-87-0

3-Bromo-2-methoxybenzaldehyde

Cat. No. B113158
CAS RN: 88275-87-0
M. Wt: 215.04 g/mol
InChI Key: SZDPZQAPHXPVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7BrO2 . It has an average mass of 215.044 Da and a monoisotopic mass of 213.962936 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxybenzaldehyde consists of a benzene ring substituted with a bromo group at the 3rd position and a methoxy group at the 2nd position .


Physical And Chemical Properties Analysis

3-Bromo-2-methoxybenzaldehyde has a density of 1.5±0.1 g/cm3, a boiling point of 282.3±20.0 °C at 760 mmHg, and a flash point of 124.6±21.8 °C . It has a molar refractivity of 47.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 141.3±3.0 cm3 .

Scientific Research Applications

  • Organic Chemistry - Synthesis of Novel Compounds

    • 3-Bromo-2-methoxybenzaldehyde may be used in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via the Mukaiyama aldol reaction .
  • Organic Chemistry - Synthesis of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone (HMBS)

    • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a compound similar to 3-Bromo-2-methoxybenzaldehyde, can be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) .
    • The specific methods of application or experimental procedures were not provided in the source. The outcomes of this reaction are HMBS compounds .
  • Organic Chemistry - Synthesis of Biphenyls and Antihypertensive Natural Products

    • 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, another compound similar to 3-Bromo-2-methoxybenzaldehyde, can be used in the synthesis of biphenyls and antihypertensive natural products .
    • The specific methods of application or experimental procedures were not provided in the source. The outcomes of this reaction are biphenyls and antihypertensive natural products .
  • Organic Chemistry - Synthesis of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone (HMBS)

    • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a compound similar to 3-Bromo-2-methoxybenzaldehyde, can be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) .
    • The specific methods of application or experimental procedures were not provided in the source. The outcomes of this reaction are HMBS compounds .
  • Organic Chemistry - Synthesis of Biphenyls and Antihypertensive Natural Products

    • 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, another compound similar to 3-Bromo-2-methoxybenzaldehyde, can be used in the synthesis of biphenyls and antihypertensive natural products .
    • The specific methods of application or experimental procedures were not provided in the source. The outcomes of this reaction are biphenyls and antihypertensive natural products .

properties

IUPAC Name

3-bromo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPZQAPHXPVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453873
Record name 3-BROMO-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxybenzaldehyde

CAS RN

88275-87-0
Record name 3-BROMO-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88275-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-hydroxy-benzaldehyde (2.72 g, 13.53 mmol) in DMF (70 mL) were added potassium carbonate (5.61 g, 40.59 mmol) and iodomethane (1.01 mL, 16.24 mmol). The reaction mixture was stirred at RT. After 18 h, the mixture was acidified with cooling using 1 M HCl (aq), extracted with EtOAc. The organic extract was dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound as an oil (2.73 g, 94%). 1H NMR (300 MHz, CDCl3): δ 10.36 (s, 1H), 7.85-7.79 (m, 2H), 7.15 (dt, J=7.7 and 0.7 Hz, 1H), 4.00 (s, 3H).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

3-Bromo-2-hydroxy-benzaldehyde (27 g, 134 mmol), prepared as described in N. Hofsloekken, L. Skatteboel, “Convenient Method for the ortho-Formulation of Phenols”, Acta Chemica Scandinavica, 1999, v. 53, p. 258-262), was dissolved in dimethylformamide (150 mL) and then cesium carbonate (54.7 g, 170 mmol) was added to the solution portionwise. The mixture was stirred for 30 minutes and then methyl iodide (28.5 g, 201 mmol) was added. The mixture was stirred for 20 hours and poured into water. The product was extracted with ethyl ether and the organic layer was washed with water and brine, dried over magnesium sulfate and concentrated to give 3-bromo-2-methoxybenzaldehyde (28 g).
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
Phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54.7 g
Type
reactant
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a 500 mL two-neck round flask charged with 3-bromo-2-hydroxybenzaldehyde (D98) (13 g, 64.7 mmol) was added DMF (300 mL). Then K2CO3 (17.88 g, 129 mmol) was added, followed with methyl iodide (18.36 g, 129 mmol) at room temperature. The resulted mixture was stirred at room temperature. The mixture was stirred at room temperature overnight. The mixture was filtered through celite and washed with EtOAc. The resulted filtration was concentrated under reduced pressure. The residue was dissolved in EtOAc (250 mL), and washed with water (100 mL), 1N HCl (100 mL×2) and brine (100 mL×2). The organic layers was dried with sodium sulphate and concentrated. The residue was purified with ISCO column chromatography to afford 3-bromo-2-(methyloxy)benzaldehyde (D99) (4.05 g) as pale yellow oil. MS (ES): C8H7BrO2 requires 213.9. found 215.0 (M+H+).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
17.88 g
Type
reactant
Reaction Step Two
Quantity
18.36 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxybenzaldehyde
Reactant of Route 3
3-Bromo-2-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-methoxybenzaldehyde

Citations

For This Compound
8
Citations
MF Comber, MV Sargent - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Larreantin [8-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxybenzyl)-2-methoxy-7-methyl-naphthalene-1,4-dione]1, a biogenetically unique cytotoxic naphthoquinonoid …
Number of citations: 18 pubs.rsc.org
F Juhlke, K Lorber, M Wagenstaller… - Frontiers in Chemistry, 2017 - frontiersin.org
… 3-Bromo-2-Methoxybenzaldehyde (Erickson et al., 2012) … The educt used in the given literature, 3-bromo-2-methoxybenzaldehyde, was replaced by 3-iodo-2-methoxybenzaldehyde. …
Number of citations: 3 www.frontiersin.org
S Takahashi, Y Suda, T Nakamura… - The Journal of …, 2017 - ACS Publications
This paper describes a general method for the synthesis of kehokorins A–E, novel cytotoxic p-terphenyls. 2,4,6-Trihydroxybenzaldehyde served as a common building block for …
Number of citations: 17 pubs.acs.org
M Pettersson, DS Johnson… - Journal of Medicinal …, 2014 - ACS Publications
… To a solution of 3-bromo-2-methoxybenzaldehyde (16) (7.42 g, 34.5 mmol) in pyridine (25.1 mL) was added malonic acid (5.50 g, 51.8 mmol) followed by piperidine (1.06 mL, 10.4 mmol…
Number of citations: 33 pubs.acs.org
JG Bruno, MN Chang, YM Choi-Sledeski… - The Journal of …, 1997 - ACS Publications
… 5-(Benzyloxy)-3-bromo-2-methoxybenzaldehyde (6). The crude 5 from the previous step was dissolved in anhydrous CH 3 CN (500 mL), and then K 2 CO 3 (28.0 g 203 mmol) and …
Number of citations: 24 pubs.acs.org
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org
J Wang - 1997 - search.proquest.com
Studies towards the asymmetric synthesis of diazonamide A, a potent cytotoxic natural product isolated from the marine ascidian Diazona chinensis, were focused on the asymmetric …
Number of citations: 0 search.proquest.com
C Bruetting, AW Schmidt, O Kataeva, HJ Knölker - Synthesis, 2018 - thieme-connect.com
We describe the first total synthesis of the pyrano[3,2-a]carbazole alkaloid 7-isovaleryloxy-8-methoxygirinimbine, using a palladium(II)-catalyzed double C–H-bond activation for …
Number of citations: 4 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.